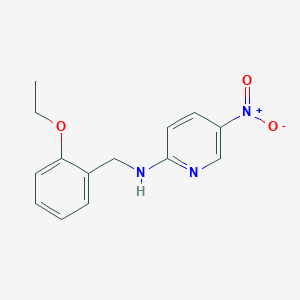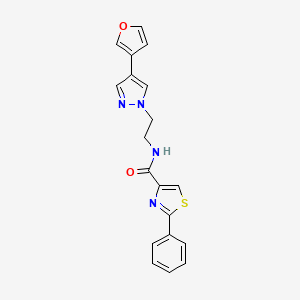
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound notable for its multifaceted applications in scientific research. It features an intricate molecular structure, which includes a furan ring, a pyrazole ring, and a thiazole ring, all attached to a phenyl carboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step reactions:
Formation of Pyrazole Ring: : Starting with a hydrazine derivative reacting with an α,β-unsaturated carbonyl compound.
Coupling with Furan Ring: : Attaching the furan ring to the pyrazole through palladium-catalyzed coupling reactions.
Thiazole Ring Synthesis: : Incorporating the thiazole ring using a Hantzsch thiazole synthesis method.
Carboxamide Formation: : Concluding with the carboxylation step to introduce the phenyl carboxamide.
Industrial Production Methods
On an industrial scale, similar synthetic routes are followed, but optimized for large-scale production using high-throughput reactors, continuous flow synthesis, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Potentially reduced to form various intermediate compounds.
Substitution: : Subject to nucleophilic substitution, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents and nucleophiles in polar aprotic solvents.
Major Products Formed
Major products include various substituted derivatives, which may possess enhanced biological activities or distinct properties suitable for different applications.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in catalytic systems, enhancing reaction rates.
Material Science: : Building block for creating novel polymers and materials with unique properties.
Biology and Medicine
Antibacterial Agents: : Shows potential as a scaffold for developing new antibiotics.
Anti-Inflammatory: : Research indicates efficacy in reducing inflammation through molecular modulation.
Industry
Dye Synthesis: : Used in synthesizing dyes due to its chromophoric properties.
Pharmaceuticals: : Foundation for drug design targeting various molecular pathways.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulates signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide stands out among its peers due to its combined heterocyclic rings. Compared to:
N-(2-(3-furan-yl)ethyl)-2-phenylthiazole-4-carboxamide: : Different biological activity spectrum.
N-(2-(4-(pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide: : Lacks the same oxidative stability.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-18(17-13-26-19(22-17)14-4-2-1-3-5-14)20-7-8-23-11-16(10-21-23)15-6-9-25-12-15/h1-6,9-13H,7-8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZYNMZRVFVILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681756.png)
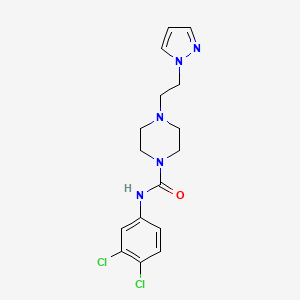
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681760.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2681763.png)
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2681765.png)
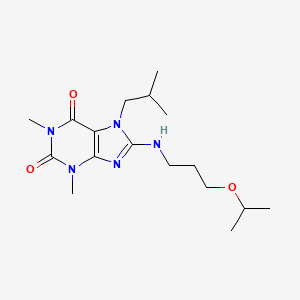
![ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2681767.png)
![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681770.png)
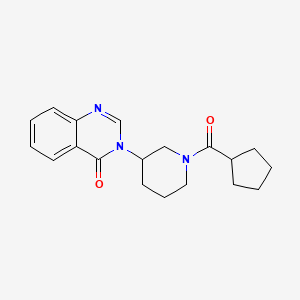
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2681772.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2681774.png)

